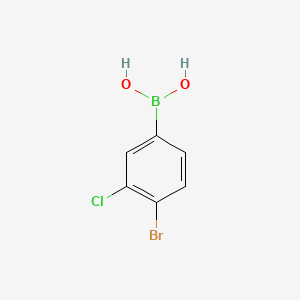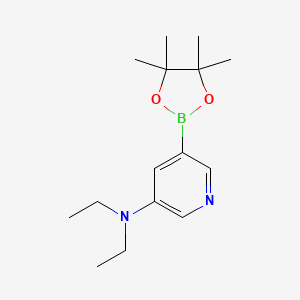
3-Bromo-5-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-hydroxybenzamide is an organic compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol It is characterized by the presence of a bromine atom at the third position and a hydroxyl group at the fifth position on the benzamide ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-hydroxybenzamide typically involves the bromination of 5-hydroxybenzamide. One common method is the electrophilic aromatic substitution reaction where bromine is introduced into the benzamide ring. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amide group to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 3-azido-5-hydroxybenzamide or 3-thiocyanato-5-hydroxybenzamide.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: De-brominated benzamides or amines.
Aplicaciones Científicas De Investigación
3-Bromo-5-hydroxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the effects of brominated benzamides on biological systems, including their interactions with enzymes and receptors.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: As a building block in organic synthesis, it aids in the construction of more complex molecules for various applications.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-hydroxybenzamide involves its interaction with specific molecular targets. The bromine atom and hydroxyl group on the benzamide ring can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
3-Bromo-4-hydroxybenzamide: Similar structure but with the hydroxyl group at the fourth position.
5-Bromo-2-hydroxybenzamide: Bromine and hydroxyl groups at different positions.
3-Chloro-5-hydroxybenzamide: Chlorine instead of bromine at the third position.
Uniqueness: 3-Bromo-5-hydroxybenzamide is unique due to the specific positioning of the bromine and hydroxyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs .
Propiedades
IUPAC Name |
3-bromo-5-hydroxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOJIWRUZXJSJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742688 |
Source


|
| Record name | 3-Bromo-5-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243362-78-8 |
Source


|
| Record name | 3-Bromo-5-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)?
A1: While the exact binding mode is not described in the paper, N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide and its analogues likely interact with the active site of AChE and BuChE. These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and inhibition of these enzymes leads to increased acetylcholine levels in the brain. [] This mechanism is thought to be beneficial for treating diseases associated with decreased cholinergic neurotransmission, such as Alzheimer's disease.
Q2: What structural modifications to N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide were investigated, and how did these modifications affect the inhibitory activity against AChE and BuChE?
A2: The researchers synthesized a series of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues with modifications to the carbamate moiety and the position of the phenolic hydroxyl group. [] They found that N-alkyl (C2-C6) carbamates and isomers with a changed position of the phenolic hydroxyl, particularly N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide, showed improved inhibitory activity against both AChE and BuChE compared to the parent compound. [] This suggests that these structural features are important for interacting with the target enzymes and modulating their activity.
Q3: What are the potential advantages of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues compared to existing drugs like rivastigmine for treating cholinergic deficits?
A3: The research highlights that some N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues demonstrated superior inhibitory activity against AChE compared to rivastigmine, a known carbamate-based cholinesterase inhibitor. [] Additionally, some analogues showed balanced inhibition of both AChE and BuChE, which could potentially offer therapeutic advantages depending on the specific disease being targeted. Further research is needed to fully understand the therapeutic potential and safety profile of these novel compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B571852.png)


![tert-Butyl 5-bromo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B571857.png)









![3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride](/img/structure/B571872.png)
